1-(furan-3-carbonyl)pyrrolidine
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Overview
Description
1-(Furan-3-carbonyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a furan ring via a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Furan-3-carbonyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of furan-3-carboxylic acid with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-3-carbonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-(Furan-3-carbonyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(furan-3-carbonyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
Furan-3-carboxylic acid: A precursor in the synthesis of 1-(furan-3-carbonyl)pyrrolidine.
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups and applications.
Uniqueness: this compound is unique due to the combination of the furan and pyrrolidine rings, which imparts distinct chemical and biological properties.
Biological Activity
1-(Furan-3-carbonyl)pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a furan ring attached to a pyrrolidine structure, which may impart various pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C10H11N1O2. The presence of the furan moiety contributes to its reactivity and interaction with biological targets, while the pyrrolidine ring may influence its pharmacokinetics and bioavailability.
Biological Activities
Research indicates that this compound exhibits several notable biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound has potential antimicrobial effects, particularly against certain strains of bacteria. Its unique structure allows for interactions with bacterial cell walls, potentially disrupting their integrity.
- Antitumor Activity : Similar compounds within the pyrrolidine class have shown promise as antitumor agents. For instance, derivatives of pyrrolidine have been reported to induce apoptosis in cancer cells and inhibit key enzymes involved in tumor progression .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, including those involved in bacterial resistance mechanisms. This activity is crucial for developing novel antibiotics targeting multidrug-resistant bacteria .
Synthesis
The synthesis of this compound typically involves methods that ensure high enantiomeric purity, which is essential for biological applications. Various synthetic routes have been explored, focusing on optimizing yield and purity while minimizing environmental impact.
Case Studies and Research Findings
Recent studies have highlighted the biological potential of related compounds:
- A study on pyrrolidine derivatives indicated that modifications to the furan ring significantly affected their antimicrobial activity, suggesting that structural variations can lead to enhanced potency against specific pathogens .
- Another research effort demonstrated that certain pyrrolidine-based compounds could effectively inhibit PBP3 in Pseudomonas aeruginosa, showcasing their potential as scaffolds for developing new antibacterial agents .
Comparative Analysis
The following table summarizes key structural features and biological activities of compounds related to this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(2,5-Dimethyl-furan-3-carbonyl)pyrrolidine | Dimethyl substitution on the furan ring | Enhanced lipophilicity; improved bioavailability |
1-(5-tert-butyl-2-methyl-furan-3-carbonyl)pyrrolidine | Tert-butyl and methyl groups | Increased steric hindrance affecting reactivity |
3-(Furan-3-ylmethyl)pyrrolidine | Different furan attachment | Variations in biological activity due to structural differences |
Properties
IUPAC Name |
furan-3-yl(pyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-9(8-3-6-12-7-8)10-4-1-2-5-10/h3,6-7H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBMCTLANXCTGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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